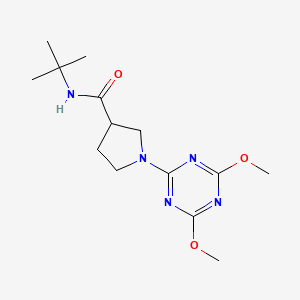![molecular formula C15H21N7 B6470467 N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640861-74-9](/img/structure/B6470467.png)
N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-amine core with an ethyl group and a piperazine ring substituted with a 6-methylpyrazin-2-yl group.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists . These targets play crucial roles in the nervous system, affecting mood, sleep, and various other bodily functions.
Mode of Action
Similar compounds, such as piperazine derivatives, are known to interact with their targets (eg, dopamine and serotonin receptors) and cause changes in the nervous system .
Biochemical Pathways
Similar compounds, such as piperazine derivatives, are known to influence various biochemical pathways related to their targets, such as dopamine and serotonin .
Pharmacokinetics
Similar compounds, such as piperazine derivatives, are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds, such as piperazine derivatives, are known to have various effects on the nervous system due to their interaction with dopamine and serotonin receptors .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other substances, can affect the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The final step involves the ethylation of the nitrogen atom in the pyrimidin-2-amine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrimidin-2-amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It may serve as a tool in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Use in the manufacturing of specialty chemicals and materials.
Comparación Con Compuestos Similares
N-ethyl-4-[4-(5-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
N-ethyl-4-[4-(4-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
N-ethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Uniqueness: N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrazinyl ring, which can influence its binding affinity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-15-18-5-4-13(20-15)21-6-8-22(9-7-21)14-11-16-10-12(2)19-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLRZOQVROSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine](/img/structure/B6470389.png)
![4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470399.png)
![4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6470406.png)
![4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6470411.png)
![4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470417.png)
![5-{4-[(2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470425.png)
![N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B6470431.png)
![N-tert-butyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470440.png)
![N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B6470454.png)
![4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470474.png)
![N-tert-butyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B6470481.png)
![N-cyclopropyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}morpholine-2-carboxamide](/img/structure/B6470496.png)
![N-tert-butyl-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470503.png)
